Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate
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Overview
Description
This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
The synthesis of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxepine and pyridine rings. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Scientific Research Applications
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a scaffold for drug development, particularly in the design of molecules with antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications, including their potential as anticancer and antiviral agents.
Isoxazolo[5,4-b]pyridine derivatives: These compounds are known for their use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other heterocyclic compounds.
Properties
CAS No. |
87988-14-5 |
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Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-23-18(21)14-11-15-13(9-6-10-20-15)16(12-7-4-3-5-8-12)25-17(14)19(22)24-2/h3-11H,1-2H3 |
InChI Key |
BOOOPJZLATZCFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=C2C=CC=NC2=C1)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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